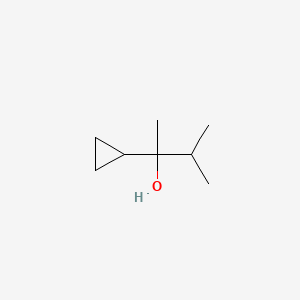

2-Cyclopropyl-3-methylbutan-2-ol

Description

Properties

CAS No. |

52114-69-9 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

2-cyclopropyl-3-methylbutan-2-ol |

InChI |

InChI=1S/C8H16O/c1-6(2)8(3,9)7-4-5-7/h6-7,9H,4-5H2,1-3H3 |

InChI Key |

INSHQUHIBXZLPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C1CC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-3-methyl-2-butanol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction conditions typically involve anhydrous solvents and low temperatures to ensure the stability of the Grignard reagent.

Industrial Production Methods

Industrial production of 2-cyclopropyl-3-methyl-2-butanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-3-methyl-2-butanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alkanes or other alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

Substitution: Thionyl chloride for chlorination, phosphorus tribromide for bromination.

Major Products Formed

Oxidation: Cyclopropylmethyl ketone, 2-cyclopropyl-3-methylbutanoic acid.

Reduction: 2-cyclopropyl-3-methylbutane.

Substitution: 2-cyclopropyl-3-methyl-2-chlorobutane, 2-cyclopropyl-3-methyl-2-bromobutane.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

2-Cyclopropyl-3-methylbutan-2-ol serves as an important intermediate in the synthesis of more complex organic molecules. Its secondary alcohol structure allows it to participate in various chemical reactions, including:

- Oxidation : Conversion to ketones or carboxylic acids.

- Reduction : Yielding corresponding alkanes.

- Substitution : Replacement of the hydroxyl group with other functional groups.

These reactions make it valuable for creating diverse chemical compounds, particularly in medicinal chemistry and materials science.

Potential Antimicrobial Properties

Recent studies suggest that this compound exhibits antimicrobial activity. Research published in the Journal of Medicinal Chemistry indicates that compounds with cyclopropyl groups often demonstrate efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The proposed mechanism involves disruption of bacterial cell wall synthesis, similar to known antibiotics .

Biochemical Pathways

The compound may influence various metabolic pathways, particularly those involving isoprenoid biosynthesis. It is hypothesized to interact with enzymes in the methylerythritol phosphate pathway, which is critical for the production of isoprenoids in bacteria and plants but absent in humans. This specificity could lead to the development of selective antibacterial agents .

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound can be utilized as a solvent or reagent in the production of fine chemicals. Its unique structure allows for the synthesis of specialty chemicals used in fragrances, pharmaceuticals, and agrochemicals .

Case Studies

-

Antimicrobial Efficacy Study

- A study conducted on various cyclopropyl-containing alcohols demonstrated significant antimicrobial activity against Staphylococcus aureus. The results indicated that this compound could serve as a lead compound for developing new antibiotics.

- Synthesis Route Optimization

Mechanism of Action

The mechanism of action of 2-cyclopropyl-3-methyl-2-butanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclopropyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Table 1: Comparative Physical Properties

*Estimated based on structural analogs.

Key Observations :

- Molecular Weight : The cyclopropyl derivative has the highest molecular weight, contributing to its elevated boiling point compared to smaller analogs like 2-methyl-3-buten-2-ol (98–99°C) .

- Lipophilicity : The cyclopropyl group enhances lipophilicity (logP = 1.803) compared to 3,3-dimethylbutan-2-ol (estimated logP ~1.2), likely due to the ring’s electron-withdrawing effects and reduced polarity .

- Density : The higher density of this compound (0.957 g/cm³) versus unsaturated alcohols (e.g., 0.824 g/cm³ for 2-methyl-3-buten-2-ol) suggests tighter molecular packing from the cyclopropane ring .

Reactivity and Stability

- Cyclopropane Ring Effects : The strained cyclopropane ring in this compound may increase susceptibility to ring-opening reactions under acidic or oxidative conditions, unlike the more stable dimethyl or allyl-substituted analogs .

- Steric Hindrance: The tertiary alcohol structure (common to all compounds) reduces nucleophilic reactivity compared to primary alcohols.

- Thermal Stability : The higher boiling point of this compound (157.4°C) compared to allylic alcohols (e.g., 140°C for 3-methyl-2-buten-1-ol) suggests stronger intermolecular forces, likely due to dipole interactions from the cyclopropane ring .

Biological Activity

2-Cyclopropyl-3-methylbutan-2-ol, with the chemical formula CHO and CAS number 52114-69-9, is a cyclic alcohol that has garnered interest in various fields, including pharmacology and organic synthesis. This compound's unique structure provides it with distinct biological activities that are being explored for potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound features a cyclopropyl group attached to a secondary alcohol. Its three-dimensional conformation influences its interactions with biological targets. The compound's physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 128.21 g/mol |

| Boiling Point | 160 °C |

| Melting Point | -15 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties. In animal models, administration of this compound resulted in a reduction of inflammatory markers such as TNF-alpha and IL-6. These findings suggest potential applications in treating inflammatory diseases.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicate that the compound induces apoptosis in cancer cells through the activation of caspase pathways. For instance, a study involving human breast cancer cells (MCF-7) showed a dose-dependent increase in apoptotic cells upon treatment with the compound.

Case Studies

- Antibacterial Activity : A study published in the Journal of Antimicrobial Chemotherapy reported that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as a lead compound for developing new antibiotics .

- Anti-inflammatory Research : In an animal model of arthritis, treatment with this compound significantly reduced paw swelling and joint inflammation, correlating with decreased levels of pro-inflammatory cytokines .

- Cancer Cell Studies : A recent investigation into its effects on colorectal cancer cell lines revealed that the compound inhibited cell proliferation by up to 70% at concentrations of 50 µM, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications to the cyclopropyl group or the hydroxyl moiety may enhance or diminish its biological efficacy. For instance, derivatives with larger alkyl groups have shown improved activity against certain bacterial strains.

Q & A

Q. What synthetic methodologies are optimal for synthesizing 2-cyclopropyl-3-methylbutan-2-ol in laboratory settings?

- Methodological Answer : The synthesis of this compound can be approached via cyclopropanation of alkenes or Grignard reactions. For example:

- Cyclopropanation : Reacting 3-methyl-2-buten-2-ol with a cyclopropane precursor (e.g., using a Simmons-Smith reagent) under controlled conditions.

- Grignard Reaction : Utilizing a cyclopropylmagnesium bromide reacting with a ketone intermediate.

Purification via fractional distillation or column chromatography is critical to achieve high purity. Optimization of catalysts (e.g., Zn/Cu couples) and reaction temperatures can improve yields .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR can identify the cyclopropyl ring (δ ~0.5–1.5 ppm for protons; δ ~10–20 ppm for carbons) and tertiary alcohol (δ ~1.2–1.5 ppm for hydroxyl proton).

- IR Spectroscopy : The O-H stretch (~3200–3600 cm) and C-O bond (~1050–1150 cm) confirm alcohol functionality.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z = 128 for CHO) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How does the steric environment of the cyclopropyl group in this compound affect its regioselectivity in nucleophilic reactions?

- Methodological Answer : The cyclopropyl ring introduces significant steric hindrance and ring strain, which can direct nucleophilic attacks away from the cyclopropane moiety. For example:

- In acid-catalyzed dehydration, the tertiary alcohol may favor elimination pathways over substitution due to steric constraints.

- Comparative studies with non-cyclopropyl analogs (e.g., 3-methylbutan-2-ol) using kinetic isotope effects or computational modeling (DFT) can quantify steric contributions .

Q. What strategies can resolve contradictions in reported reaction yields for cyclopropane-containing secondary alcohols like this compound?

- Methodological Answer : Contradictions often arise from variations in reaction conditions. Systematic approaches include:

- Parameter Screening : Test solvents (polar vs. nonpolar), catalysts (e.g., Pd vs. Zn), and temperatures.

- In Situ Monitoring : Use NMR or FTIR to track intermediate formation.

- Side-Product Analysis : GC-MS or HPLC can identify byproducts (e.g., cyclopropane ring-opening derivatives) that reduce yields .

Q. How can computational methods predict the pharmacokinetic properties of this compound for drug discovery?

- Methodological Answer :

- QSAR Modeling : Correlate molecular descriptors (e.g., logP, polar surface area) with bioavailability.

- Molecular Dynamics Simulations : Assess membrane permeability using lipid bilayer models.

- Docking Studies : Screen against target enzymes (e.g., cytochrome P450) to predict metabolic stability.

Tools like PubChem’s descriptor calculators and Schrödinger Suite are commonly used .

Notes

- Synthesis Optimization : Prioritize inert atmospheres (N/Ar) to prevent oxidation of the cyclopropyl group .

- Biological Studies : Use radiolabeled -isotopes to trace metabolic pathways in vitro .

- Safety : Cyclopropane derivatives are prone to ring-opening under acidic conditions; handle with pH-neutral buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.